Avelumab (anti-PD-L1)

Description

BenchChem offers high-quality Avelumab (anti-PD-L1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Avelumab (anti-PD-L1) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C136H180N8O48S8 |

|---|---|

Poids moléculaire |

2951.4 g/mol |

Nom IUPAC |

4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate |

InChI |

InChI=1S/C20H27NO6S.C19H25NO6S.C18H25NO6S.2C17H23NO6S.C16H21NO6S.C15H19NO6S.C14H17NO6S/c1-26-19(22)12-13-20(23)27-14-18(17-10-6-3-7-11-17)21-28(24,25)15-16-8-4-2-5-9-16;1-25-18(21)12-13-19(22)26-14-17(15-8-4-2-5-9-15)20-27(23,24)16-10-6-3-7-11-16;1-18(2,3)13-26(22,23)19-15(14-8-6-5-7-9-14)12-25-17(21)11-10-16(20)24-4;1-17(2,3)25(21,22)18-14(13-8-6-5-7-9-13)12-24-16(20)11-10-15(19)23-4;1-13(2)12-25(21,22)18-15(14-7-5-4-6-8-14)11-24-17(20)10-9-16(19)23-3;1-12(2)24(20,21)17-14(13-7-5-4-6-8-13)11-23-16(19)10-9-15(18)22-3;1-3-23(19,20)16-13(12-7-5-4-6-8-12)11-22-15(18)10-9-14(17)21-2;1-20-13(16)8-9-14(17)21-10-12(15-22(2,18)19)11-6-4-3-5-7-11/h3,6-7,10-13,16,18,21H,2,4-5,8-9,14-15H2,1H3;2,4-5,8-9,12-13,16-17,20H,3,6-7,10-11,14H2,1H3;5-11,15,19H,12-13H2,1-4H3;5-11,14,18H,12H2,1-4H3;4-10,13,15,18H,11-12H2,1-3H3;4-10,12,14,17H,11H2,1-3H3;4-10,13,16H,3,11H2,1-2H3;3-9,12,15H,10H2,1-2H3 |

Clé InChI |

YRKYEQYAGDIKGE-UHFFFAOYSA-N |

SMILES canonique |

CCS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)CS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)S(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)(C)CS(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.CC(C)(C)S(=O)(=O)NC(COC(=O)C=CC(=O)OC)C1=CC=CC=C1.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)C.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)CC2CCCCC2.COC(=O)C=CC(=O)OCC(C1=CC=CC=C1)NS(=O)(=O)C2CCCCC2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Avelumab (anti-PD-L1) in Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avelumab (trade name Bavencio) is a fully human immunoglobulin G1 (IgG1) monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2] It is an immune checkpoint inhibitor approved for the treatment of various malignancies, including metastatic Merkel cell carcinoma, advanced urothelial carcinoma, and renal cell carcinoma.[3][4][5] Avelumab possesses a unique dual mechanism of action that distinguishes it from other agents in its class: it not only blocks the immunosuppressive PD-1/PD-L1 signaling pathway but also induces innate immune effector mechanisms through its unmodified Fc region.[2][6][7] This guide provides a detailed technical overview of Avelumab's core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action 1: Immune Checkpoint Blockade

Cancer cells can evade immune surveillance by upregulating PD-L1 on their surface.[8][9] This ligand binds to the programmed death-1 (PD-1) receptor expressed on activated T-cells, B-cells, and natural killer (NK) cells.[10] The engagement of PD-L1 with PD-1 delivers an inhibitory signal that suppresses T-cell proliferation, cytokine production, and cytotoxic activity, leading to T-cell exhaustion and allowing tumor growth.[8][11][12] PD-L1 can also interact with the B7.1 (CD80) receptor on T-cells to deliver a co-inhibitory signal.[2][9]

Avelumab directly binds to PD-L1 on tumor cells, physically blocking its interaction with both the PD-1 and B7.1 receptors.[2][3][6] This abrogation of inhibitory signaling releases the "brakes" on the anti-tumor immune response, restoring and enhancing the ability of T-cells to recognize and eliminate cancer cells.[6][13]

Core Mechanism of Action 2: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Unlike other anti-PD-1/PD-L1 antibodies that are of the IgG4 isotype or have been engineered to eliminate effector functions, Avelumab is a human IgG1 antibody with a native, unmodified Fc region.[1][7][14] This structure enables Avelumab to engage Fc gamma receptors (FcγR) on immune effector cells, primarily the FcγRIIIa (CD16) on NK cells.[6][15][16]

When Avelumab's Fab region binds to PD-L1 on the surface of a tumor cell, its exposed Fc region can be recognized by and cross-link CD16 receptors on an NK cell.[7][10] This engagement triggers the activation of the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[6] This ADCC mechanism provides a second, distinct mode of tumor cell killing, leveraging the innate immune system.[13] Preclinical studies have demonstrated that Avelumab can lyse a range of human tumor cells via ADCC, and this activity is enhanced when NK cells are activated with IL-12 or IL-15.[17][18]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to Avelumab's activity.

Table 1: Binding Affinity & Receptor Occupancy

| Parameter | Target | Value | Source |

|---|---|---|---|

| Binding Affinity (KD) | Human PD-L1 | 0.0467 nmol/L | [19] |

| Human PD-L1 | 0.3 nmol/L | [15] | |

| Human PD-L1 | 0.4 nmol/L | [20] | |

| Mouse PD-L1 | 1.0 nmol/L | [15] | |

| ADCC Potency (EC50) | H441 Lung Cancer Cells | 13.4 ng/mL | [21] |

| Receptor Occupancy (RO) | Patient PBMCs | >95% at 10 mg/kg dose | [22][23][24] |

| | Patient PBMCs | >90% at ≥3 mg/kg dose |[25] |

Table 2: Summary of Clinical Efficacy Data (Select Trials)

| Indication | Trial / Setting | Key Efficacy Endpoints | Results | Source |

|---|---|---|---|---|

| Metastatic Merkel Cell Carcinoma | JAVELIN Merkel 200 (Part B) / 1st Line | Objective Response Rate (ORR) | 62.1% | [26] |

| Median Progression-Free Survival (PFS) | 9.1 months | [26] | ||

| Advanced Urothelial Carcinoma | JAVELIN Bladder 100 / 1st Line Maintenance | Median Overall Survival (OS) | 23.8 months (vs. 15.0 months for control) | [27] |

| Advanced NSCLC | JAVELIN Solid Tumor / 1st Line | Objective Response Rate (ORR) | 19.9% | [4] |

| Median Overall Survival (OS) | 14.1 months | [4] |

| Muscle-Invasive Bladder Cancer | AURA / Neoadjuvant + Chemo | Pathological Complete Response (pCR) | 55% (Cisplatin-eligible cohort) |[28] |

Key Experimental Protocols & Workflows

Protocol: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a standard method to quantify Avelumab-mediated ADCC using a non-radioactive cytotoxicity assay.[29][30]

1. Preparation of Cells:

- Target Cells: Culture PD-L1-expressing tumor cells (e.g., H441 lung cancer line) to ~80% confluency. Harvest, wash, and resuspend cells in assay medium (e.g., RPMI + 10% FBS) at a concentration of 1x105 cells/mL.[21]

- Effector Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood via Ficoll-Paque density gradient centrifugation. To obtain purified NK cells, use a negative selection magnetic bead isolation kit. Resuspend effector cells in assay medium.[21][31] For enhanced activity, NK cells can be pre-activated overnight with IL-12 (10 ng/mL) or IL-15.[18][21]

2. Assay Procedure:

- Plate 50 µL of target cells (5,000 cells) into each well of a 96-well U-bottom plate.

- Add 50 µL of Avelumab or an isotype control antibody at various concentrations (e.g., a serial dilution from 10 µg/mL). For blocking experiments, a CD16 neutralizing antibody can be added.[21]

- Incubate the plate for 30-60 minutes at 37°C to allow antibody binding to target cells.

- Add 50 µL of effector cells at different Effector:Target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).

- Set up control wells:

- Spontaneous Release: Target cells + medium only.

- Maximum Release: Target cells + lysis buffer (e.g., 0.05% Triton X-100).

- Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.

- Incubate for 4 hours at 37°C in a 5% CO2 incubator.

3. Data Acquisition and Analysis:

Centrifuge the plate at 250 x g for 4 minutes.

Carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.

Measure the amount of lactate dehydrogenase (LDH) released from lysed cells into the supernatant using a commercial kit (e.g., CytoTox 96® Assay) and a plate reader.

Calculate the percentage of specific lysis using the following formula:

% Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Caption: Standard experimental workflow for an Avelumab-mediated ADCC assay. Protocol: T-Cell Activation Assay

This protocol outlines a method to assess Avelumab's ability to enhance antigen-specific T-cell responses in vitro.[32]

1. Cell Preparation and Stimulation:

- Isolate PBMCs from healthy donors.

- Plate 2.5 x 106 PBMCs per well in a 24-well plate.

- Stimulate cells with a pool of viral peptides (e.g., CEFT mix - CMV, EBV, Flu, Tetanus toxoid) to mimic an antigen-specific challenge.

- Add Avelumab (e.g., 10 µg/mL) or an isotype control antibody to the respective wells.

2. Incubation and Analysis:

- Culture the cells for an extended period (e.g., 11 days).

- On the final day, re-stimulate the cells with the same peptide pool for 5 hours in the presence of Brefeldin A (to block cytokine secretion) and an anti-CD107a antibody (to detect degranulation).

- Harvest the cells and perform multi-color flow cytometry staining for surface markers (CD3, CD8) and intracellular cytokines (IFN-γ).

3. Data Acquisition and Interpretation:

- Acquire data on a flow cytometer.

- Gate on CD3+CD8+ T-cells.

- Quantify the percentage of cells that are positive for both IFN-γ and CD107a.

- An increase in the frequency of IFN-γ+/CD107a+ CD8+ T-cells in the Avelumab-treated wells compared to the isotype control indicates enhanced antigen-specific T-cell activation.[32]

Conclusion

Avelumab's mechanism of action is uniquely characterized by a dual-pronged attack on cancer. It functions as a classic immune checkpoint inhibitor by blocking the PD-L1/PD-1 axis to restore adaptive anti-tumor T-cell immunity.[6][13] Concurrently, its native IgG1 Fc domain actively recruits the innate immune system, primarily NK cells, to directly lyse PD-L1-expressing tumor cells via ADCC.[7][17] This combination of adaptive and innate immune engagement provides a robust rationale for its clinical activity across a spectrum of solid tumors. Further research into the interplay between these two mechanisms within the tumor microenvironment will continue to inform its optimal use in monotherapy and combination regimens.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. "Efficacy and safety of first-line avelumab in patients with advanced n" by Claire F Verschraegen, Guy Jerusalem et al. [digitalcommons.providence.org]

- 5. cancerfax.com [cancerfax.com]

- 6. What is the mechanism of Avelumab? [synapse.patsnap.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]

- 10. PD-L1 Inhibition with Avelumab for Metastatic Merkel Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]

- 12. Frontiers | PD-1 and PD-L1 Checkpoint Signaling Inhibition for Cancer Immunotherapy: Mechanism, Combinations, and Clinical Outcome [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. cancer-research-network.com [cancer-research-network.com]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. Antibody-Dependent Cellular Cytotoxicity Activity of a Novel Anti-PD-L1 Antibody Avelumab (MSB0010718C) on Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells [frontiersin.org]

- 19. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ascopubs.org [ascopubs.org]

- 23. Pharmacokinetic profile and receptor occupancy of avelumab (MSB0010718C), an anti-PD-L1 monoclonal antibody, in a phase I, open-label, dose escalation trial in patients with advanced solid tumors. (2015) | Christopher R. Heery | 21 Citations [scispace.com]

- 24. Page Not Found - ASCO [asco.org]

- 25. Avelumab for metastatic or locally advanced previously treated solid tumours (JAVELIN Solid Tumor): a phase 1a, multicohort, dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Efficacy and Safety of First-line Avelumab Treatment in Patients With Stage IV Metastatic Merkel Cell Carcinoma: A Preplanned Interim Analysis of a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ascopubs.org [ascopubs.org]

- 28. jitc.bmj.com [jitc.bmj.com]

- 29. Antibody-dependent cellular cytotoxicity (ADCC) assay [bio-protocol.org]

- 30. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 31. JCI Insight - Efficient ADCC killing of meningioma by avelumab and a high-affinity natural killer cell line, haNK [insight.jci.org]

- 32. A fully human IgG1 anti-PD-L1 MAb in an in vitro assay enhances antigen-specific T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

Avelumab's Affinity for Human and Mouse PD-L1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of avelumab to human and mouse Programmed Death-Ligand 1 (PD-L1). Avelumab is a fully human IgG1 monoclonal antibody that plays a crucial role in cancer immunotherapy by blocking the interaction between PD-L1 and its receptor, PD-1.[1][2][3] Understanding its binding characteristics is paramount for preclinical and clinical research.

Executive Summary

Avelumab demonstrates high-affinity binding to both human and mouse PD-L1, a critical characteristic that enables its therapeutic efficacy in blocking the PD-1/PD-L1 immune checkpoint pathway. This interaction lifts the brake on the anti-tumor immune response. Avelumab is unique among anti-PD-L1 antibodies due to its native Fc region, which allows it to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), thereby engaging both the adaptive and innate immune systems to combat cancer.[1][2][4]

Quantitative Binding Affinity Data

The binding affinity of avelumab to its target, PD-L1, is a key determinant of its potency. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. Multiple studies have characterized the binding kinetics of avelumab with both human and mouse PD-L1, primarily utilizing surface plasmon resonance (SPR).

The reported affinity values exhibit some variation across different studies, which can be attributed to differences in experimental conditions and methodologies. The following table summarizes the key quantitative data on avelumab's binding affinity.

| Target | Species | Method | Dissociation Constant (Kd) (nM) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Reference |

| PD-L1 | Human | Not Specified | 0.3 | Not Reported | Not Reported | [5] |

| PD-L1 | Human | Not Specified | 0.0467 | Not Reported | Not Reported | [6] |

| PD-L1 (scFv) | Human | SPR | 0.0421 | Not Reported | Not Reported | [7][8] |

| PD-L1 | Human | SPR | 0.4 | Not Reported | Not Reported | [9] |

| PD-L1 | Mouse | Not Specified | 1.0 | Not Reported | Not Reported | [5][10] |

PD-1/PD-L1 Signaling Pathway and Avelumab's Mechanism of Action

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In the tumor microenvironment, cancer cells can upregulate PD-L1 on their surface, which binds to PD-1 receptors on activated T-cells. This interaction delivers an inhibitory signal to the T-cell, leading to its exhaustion and inactivation, thereby allowing the tumor to evade immune surveillance.[4][11]

Avelumab functions by directly binding to PD-L1 on tumor cells and other immune cells, physically blocking its interaction with the PD-1 receptor on T-cells.[3][4] This blockade removes the inhibitory signal, restoring the T-cell's ability to recognize and attack cancer cells. Furthermore, avelumab's native IgG1 Fc region can engage with Fc receptors on immune effector cells like Natural Killer (NK) cells, leading to ADCC and subsequent lysis of the tumor cell.[1][4]

Experimental Protocols for Binding Affinity Determination

The primary method cited for determining the binding affinity of avelumab to PD-L1 is Surface Plasmon Resonance (SPR) .[7][8][9][12][13] SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.[12][13][14][15]

Detailed Surface Plasmon Resonance (SPR) Protocol

The following is a generalized protocol for determining the binding affinity of an antibody to its antigen using SPR, based on common practices.[9][16]

-

Sensor Chip Preparation : A sensor chip, typically a CM5 chip, is activated.

-

Ligand Immobilization : The ligand (e.g., anti-human IgG) is immobilized onto the sensor chip surface. This allows for the capture of the antibody of interest.

-

Antibody Capture : Avelumab is injected over the sensor surface and is captured by the immobilized anti-human IgG.

-

Analyte Injection (Association) : The analyte, in this case, soluble recombinant human or mouse PD-L1, is injected at various concentrations over the captured avelumab. The binding of PD-L1 to avelumab causes a change in the refractive index at the sensor surface, which is detected in real-time.

-

Dissociation : A buffer solution is flowed over the chip, and the dissociation of the PD-L1 from the avelumab is monitored.

-

Regeneration : The sensor surface is regenerated by injecting a solution that removes the captured antibody and analyte, preparing the surface for the next cycle.

-

Data Analysis : The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).

Conclusion

Avelumab exhibits a high binding affinity to both human and mouse PD-L1, a key attribute for its function as an immune checkpoint inhibitor. The quantitative data, primarily derived from surface plasmon resonance experiments, confirms a strong and specific interaction. The dual mechanism of action, involving both the blockade of the PD-1/PD-L1 pathway and the induction of ADCC, distinguishes avelumab within the class of anti-PD-L1 therapies. This comprehensive understanding of avelumab's binding characteristics is essential for its continued development and application in oncology.

References

- 1. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. massivebio.com [massivebio.com]

- 4. What is the mechanism of Avelumab? [synapse.patsnap.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis of anti-PD-L1 monoclonal antibody avelumab for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 13. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 15. researchgate.net [researchgate.net]

- 16. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]

Avelumab's Impact on the Tumor Microenvironment: An In-depth Preclinical Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical effects of avelumab, a human anti-programmed death-ligand 1 (PD-L1) IgG1 monoclonal antibody, on the tumor microenvironment (TME). Avelumab is distinguished by its dual mechanism of action: the blockade of the PD-L1/PD-1 immune checkpoint pathway and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] This document synthesizes quantitative data from various preclinical models, details key experimental protocols, and visualizes the underlying signaling pathways to offer a thorough resource for researchers in immuno-oncology.

Dual Mechanism of Action: A Two-Pronged Attack on Cancer

Avelumab's therapeutic efficacy stems from its ability to engage both the adaptive and innate immune systems.[2]

1. Blockade of the PD-L1/PD-1 Pathway:

Tumor cells can express PD-L1, which binds to the PD-1 receptor on activated T cells, leading to T-cell exhaustion and immune evasion.[3][4] Avelumab binds to PD-L1 on tumor cells, preventing its interaction with the PD-1 receptor on T cells.[4] This blockade reinvigorates exhausted T cells, restoring their cytotoxic function and enabling them to recognize and attack cancer cells.[4]

2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):

Unlike some other checkpoint inhibitors, avelumab possesses a native, unmodified Fc region.[5] This allows it to act as a bridge between tumor cells and immune effector cells, primarily natural killer (NK) cells, which express Fc receptors (like CD16).[6][7] When avelumab's Fab region binds to PD-L1 on a tumor cell, its Fc region can be recognized by Fc receptors on NK cells. This engagement triggers the NK cell to release cytotoxic granules, such as perforin and granzymes, leading to the direct lysis of the tumor cell.[6][7]

Quantitative Analysis of Avelumab's Preclinical Efficacy

The following tables summarize key quantitative data from preclinical studies, demonstrating avelumab's impact on tumor growth and the immune landscape.

Table 1: In Vivo Anti-Tumor Efficacy of Avelumab in Murine Syngeneic Tumor Models

| Tumor Model | Mouse Strain | Avelumab Dose/Schedule | Outcome Measure | Result | Citation(s) |

| MC38 Colon Adenocarcinoma | C57BL/6 | 400 µ g/mouse , i.p., days 7, 10, 13 | Mean Tumor Volume (Day 21) | Avelumab: ~202 mm³ vs. Isotype Control: ~755 mm³ (p < 0.01) | |

| MB49 Bladder Carcinoma | C57BL/6 | 400 µ g/mouse , i.p., days 9, 12, 15 | Mean Tumor Volume (Day 36) | Significant reduction in tumor volume (p < 0.01) | [8] |

| MB49 Bladder Carcinoma | C57BL/6 | 400 µ g/mouse , i.p., days 8, 11, 14 | Bladder Tumor Burden (Day 29) | Significant reduction in bladder weight |

Table 2: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Mediated by Avelumab

| Target Cell Line (Cancer Type) | PD-L1 Expression | Effector Cells | E:T Ratio | % Specific Lysis (Avelumab) | % Specific Lysis (Isotype Control) | Citation(s) |

| H441 (Lung) | High | Purified NK cells | 25:1 | ~40% | <5% | [9] |

| H460 (Lung) | High | Purified NK cells | 25:1 | ~35% | <5% | [9] |

| MDA-MB-231 (Triple-Negative Breast) | High | PBMC | 5:1 | Significant increase vs. control | Baseline | [6] |

| MDA-MB-468 (Triple-Negative Breast) | Low | PBMC | 5:1 | No significant increase vs. control | Baseline | [6] |

Table 3: Avelumab's Effect on the Tumor Microenvironment (TME)

| Preclinical Model | Parameter Measured | Treatment Group | Result | Citation(s) |

| MC38 Tumor-Bearing Mice | Antigen-Specific CD8+ T cells (Splenocytes) | Avelumab | Increased frequency of IFN-γ-producing CD8+ splenocytes specific for MC38 tumor cells and p15E antigen | |

| MB49 Bladder Cancer Model | CD4+ and CD8+ T cell depletion | Avelumab + CD4/CD8 depletion | Anti-tumor effect of avelumab was abrogated | [8] |

| In vitro co-culture (NK cells + TNBC cells) | Cytokine Production (IFN-γ) | Avelumab | Significant increase in IFN-γ production by NK cells | [6] |

| In vitro co-culture (NK cells + TNBC cells) | Cytokine Production (TNF-α) | Avelumab | Significant increase in TNF-α production by NK cells | [6] |

Key Experimental Protocols

This section provides an overview of the methodologies used in preclinical studies to evaluate the efficacy of avelumab.

1. In Vivo Murine Syngeneic Tumor Models:

-

Cell Lines and Culture: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, MB49 bladder carcinoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Animal Models: Immunocompetent mouse strains, such as C57BL/6 or BALB/c, are used to allow for the study of a complete immune response.

-

Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Avelumab or an isotype control antibody is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at specified doses and schedules.

-

Tumor Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint Analysis: At the end of the study, tumors and spleens are harvested for further analysis, such as flow cytometry or immunohistochemistry.

2. In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:

-

Target Cells: Human cancer cell lines with varying levels of PD-L1 expression are used as target cells.

-

Effector Cells: Peripheral blood mononuclear cells (PBMCs) or isolated natural killer (NK) cells from healthy human donors are used as effector cells.

-

Assay Procedure:

-

Target cells are plated in a 96-well plate.

-

Avelumab or an isotype control antibody is added at various concentrations.

-

Effector cells are added at different effector-to-target (E:T) ratios.

-

The plates are incubated for a specified period (e.g., 4 hours).

-

Tumor cell lysis is quantified using a lactate dehydrogenase (LDH) release assay or a calcein-AM release assay.

-

-

Data Analysis: The percentage of specific lysis is calculated using the formula: [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

3. Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs):

-

Tumor Digestion: Harvested tumors are mechanically dissociated and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80).

-

Flow Cytometry Acquisition: Stained cells are acquired on a flow cytometer.

-

Gating Strategy: A sequential gating strategy is applied to identify different immune cell populations. For example, live, single cells are first gated, followed by gating on CD45+ hematopoietic cells. From the CD45+ population, different lymphocyte and myeloid subsets are identified based on their specific marker expression.

-

Data Analysis: The frequency of each immune cell population is determined as a percentage of total live cells or total CD45+ cells.

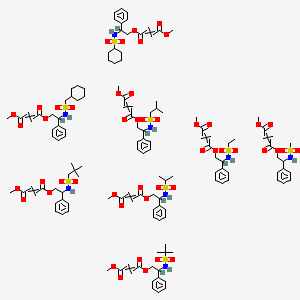

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Avelumab blocks the PD-L1/PD-1 interaction, preventing T cell exhaustion.

Caption: Avelumab mediates ADCC by linking NK cells to tumor cells.

References

- 1. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PD-L1 blockade with avelumab: A new paradigm for treating Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Epigenetic priming of both tumor and NK cells augments antibody-dependent cellular cytotoxicity elicited by the anti-PD-L1 antibody avelumab against multiple carcinoma cell types - PMC [pmc.ncbi.nlm.nih.gov]

Avelumab's Core Signaling Pathways in Immune Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathways modulated by avelumab in immune cells. Avelumab, a fully human IgG1 monoclonal antibody, targets the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. Its mechanism of action is twofold: it blocks the interaction of PD-L1 with its receptors, primarily PD-1 on T cells, thereby reactivating anti-tumor immunity, and it mediates the elimination of cancer cells through antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][3] This document details these pathways, presents quantitative data from preclinical and clinical studies, and provides detailed protocols for key experimental assays.

Avelumab's Dual Mechanism of Action

Avelumab's therapeutic efficacy stems from its ability to engage both the adaptive and innate immune systems.[4]

Blockade of the PD-1/PD-L1 Immune Checkpoint

PD-L1, expressed on tumor cells and some immune cells, binds to the PD-1 receptor on activated T cells, leading to the inhibition of T-cell activity.[2] This interaction suppresses T-cell proliferation, cytokine production, and cytotoxic activity, allowing tumor cells to evade immune surveillance.[5] Avelumab binds to PD-L1, preventing its interaction with PD-1 and the B7.1 receptor, thereby releasing the "brakes" on T cells and restoring their ability to recognize and eliminate cancer cells.[4][5]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Avelumab possesses a native, unmodified Fc region that can bind to Fcγ receptors (FcγR), particularly FcγRIIIa (CD16), expressed on the surface of innate immune effector cells such as Natural Killer (NK) cells.[1][6] When avelumab binds to PD-L1 on the surface of a tumor cell, its Fc region is presented to NK cells. This engagement triggers the activation of NK cells, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[3][7] This ADCC mechanism is a unique feature of avelumab compared to other anti-PD-L1 antibodies with modified Fc regions.[8]

Signaling Pathways Modulated by Avelumab

T Cell Signaling

By blocking the PD-L1/PD-1 interaction, avelumab prevents the recruitment of the phosphatase SHP-2 to the T-cell receptor (TCR) signaling complex.[9] This allows for the sustained phosphorylation of key downstream signaling molecules, including Lck, ZAP70, and LAT, leading to the activation of the PI3K/Akt and Ras/MEK/ERK pathways.[9][10][11] These pathways are crucial for T-cell activation, proliferation, survival, and the execution of effector functions.

NK Cell Signaling (ADCC)

The binding of avelumab-coated, PD-L1-expressing tumor cells to the FcγRIIIa (CD16) on NK cells triggers a signaling cascade that leads to NK cell activation. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcγRIIIa signaling complex, leading to the activation of Syk and ZAP70 kinases. Downstream signaling events culminate in the degranulation of cytotoxic granules and the release of pro-inflammatory cytokines like IFN-γ and TNF-α.

Quantitative Data Summary

The following tables summarize key quantitative data related to avelumab's activity.

Table 1: Avelumab Binding Affinity

| Parameter | Value | Reference |

| Binding Affinity (Kd) to human PD-L1 | 0.4 nM | [6] |

| Binding Affinity (Kd) to mouse PD-L1 | 1.0 nM | [5] |

Table 2: In Vitro Avelumab-Mediated ADCC

| Target Cell Line | Effector Cells | E:T Ratio | % Specific Lysis (Avelumab) | % Specific Lysis (Control) | Reference |

| MDA-MB-231 (TNBC) | PBMC | 5:1 | ~25% | ~5% | [6] |

| H460 (Lung Cancer) | Purified NK cells | 25:1 | ~40% | <10% | [12] |

| IOMM (Meningioma) | Healthy Donor NK cells | 50:1 | ~30% | <5% | [3] |

Table 3: Clinical Efficacy of Avelumab (Selected Trials)

| Trial Name | Cancer Type | Treatment Line | Objective Response Rate (ORR) | Reference |

| JAVELIN Merkel 200 | Metastatic Merkel Cell Carcinoma | Second-line | 33% | [13] |

| JAVELIN Solid Tumor | Metastatic Urothelial Carcinoma | Post-platinum | 17.4% | [14] |

| JAVELIN Bladder 100 | Advanced Urothelial Carcinoma | First-line maintenance | N/A (PFS/OS endpoint) | [15] |

| JAVELIN Renal 101 | Advanced Renal Cell Carcinoma | First-line (with axitinib) | 51.4% | [12] |

Table 4: Avelumab's Effect on Immune Cell Subsets (JAVELIN Solid Tumor Trial)

| Immune Cell Subset | Change from Baseline | Reference |

| Absolute Lymphocyte Count | No significant change | [16] |

| CD4+ T cells | No significant change | [16] |

| CD8+ T cells | No significant change | [16] |

| Regulatory T cells (Tregs) | No significant change | [16] |

| NK cells | No significant change | [16] |

Experimental Protocols

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a standard chromium-51 release assay to measure ADCC.

Methodology:

-

Target Cell Preparation:

-

Culture and harvest target tumor cells expressing PD-L1.

-

Label the target cells with a radioactive isotope (e.g., 51Cr) or a fluorescent dye (e.g., Calcein AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess label.

-

-

Effector Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

For purified NK cells, use a negative selection kit to enrich for CD56+/CD3- cells.

-

-

ADCC Reaction:

-

In a 96-well U-bottom plate, add the labeled target cells.

-

Add avelumab or an isotype control antibody at various concentrations.

-

Add the effector cells at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

-

Incubate the plate for 4 hours at 37°C in a CO2 incubator.

-

-

Data Acquisition and Analysis:

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity in the supernatant using a gamma counter (for 51Cr) or fluorescence using a plate reader (for Calcein AM).

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)[6]

-

Intracellular Cytokine Staining (ICS) for T Cell Function

This protocol outlines the steps for measuring cytokine production in T cells by flow cytometry.

Methodology:

-

Cell Stimulation:

-

Isolate PBMCs and resuspend in complete culture medium.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies, or a specific antigen, in the presence or absence of avelumab for a defined period (e.g., 6-24 hours).

-

For the last 4-6 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.[17]

-

-

Surface Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain with fluorescently labeled antibodies against surface markers such as CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibodies.

-

-

Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.

-

Wash the cells and then permeabilize with a permeabilization buffer (e.g., containing saponin or a mild detergent).[17]

-

-

Intracellular Staining:

-

Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature in the dark.

-

Wash the cells with permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within the CD4+ and CD8+ T cell populations.

-

T Cell Proliferation Assay (CFSE Dilution)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T cell proliferation.

Methodology:

-

CFSE Labeling:

-

Isolate PBMCs and resuspend in PBS.

-

Add CFSE to the cell suspension at a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[18]

-

Quench the labeling reaction by adding an equal volume of cold complete medium.

-

Wash the cells multiple times to remove excess CFSE.

-

-

Cell Culture and Stimulation:

-

Culture the CFSE-labeled cells in a 96-well plate.

-

Stimulate the cells with anti-CD3 and anti-CD28 antibodies in the presence or absence of avelumab.

-

Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD3, CD4, CD8).

-

Acquire the data on a flow cytometer.

-

Analyze the CFSE fluorescence intensity within the T cell populations. Each cell division will result in a halving of the CFSE fluorescence, allowing for the visualization of distinct generations of proliferating cells.[19]

-

Conclusion

Avelumab's dual mechanism of action, combining immune checkpoint blockade with ADCC, provides a multi-pronged approach to cancer immunotherapy. By reactivating T cell-mediated anti-tumor responses and directly engaging the innate immune system to kill tumor cells, avelumab has demonstrated significant clinical benefit in a variety of malignancies. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and clinicians working to further understand and optimize the use of this important therapeutic agent.

References

- 1. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 3. What is the mechanism of Avelumab? [synapse.patsnap.com]

- 4. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Avelumab induces greater Fc-Fc receptor-dependent natural killer cell activation and dendritic cell crosstalk compared to durvalumab - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | CD28 shapes T cell receptor signaling by regulating Lck dynamics and ZAP70 activation [frontiersin.org]

- 11. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PD-L1 blockade with avelumab: A new paradigm for treating Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The JAVELIN Bladder Medley trial: avelumab-based combinations as first-line maintenance in advanced urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Avelumab maintenance in advanced urothelial carcinoma: biomarker analysis of the phase 3 JAVELIN Bladder 100 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Avelumab for metastatic or locally advanced previously treated solid tumours (JAVELIN Solid Tumor): a phase 1a, multicohort, dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. med.virginia.edu [med.virginia.edu]

- 18. mucosalimmunology.ch [mucosalimmunology.ch]

- 19. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Profile of Avelumab in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preclinical studies of Avelumab, a human anti-programmed death ligand-1 (PD-L1) monoclonal antibody. It details the molecule's dual mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the methodologies of pivotal experiments.

Introduction: Avelumab's Unique Position in Immuno-Oncology

Avelumab (formerly MSB0010718C) is a fully human immunoglobulin G1 (IgG1) monoclonal antibody that targets programmed death ligand-1 (PD-L1), a critical immune checkpoint protein.[1] Approved for the treatment of several solid tumors, including metastatic Merkel cell carcinoma and urothelial carcinoma, Avelumab's development was based on a robust preclinical rationale.[2][3] Unlike other anti-PD-1/PD-L1 agents that are often engineered to be immunologically silent, Avelumab possesses a native, wild-type crystallizable fragment (Fc) region.[1][4] This structural feature confers a dual mechanism of action: the blockade of the PD-1/PD-L1 immunosuppressive axis and the induction of innate immune responses through antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2] This guide synthesizes the foundational preclinical data that characterizes these mechanisms.

Molecular Characteristics and Binding Affinity

Avelumab is designed to bind with high affinity to both human and murine PD-L1, enabling its evaluation in a wide range of preclinical models.[5] This binding competitively inhibits the interaction between PD-L1 and its receptors, PD-1 and B7.1, on T-cells and antigen-presenting cells.[2][3]

| Parameter | Target | Reported Value (Kd) | Reference |

| Binding Affinity | Human PD-L1 | 0.3 nmol/L | [5] |

| Binding Affinity | Human PD-L1 | 0.4 nmol/L | [6] |

| Binding Affinity | Human PD-L1 | 0.0467 nmol/L | [6] |

| Binding Affinity | Murine PD-L1 | 1.0 nmol/L | [5] |

| Note: Different studies have reported varying binding affinities for human PD-L1, which may be attributable to different assay methodologies.[5][6] |

Dual Mechanism of Action

Avelumab's anti-tumor activity is rooted in its ability to engage both the adaptive and innate immune systems.[1]

Immune Checkpoint Blockade

By binding to PD-L1 on tumor cells, Avelumab prevents the engagement of the PD-1 receptor on activated T-cells. This action blocks the inhibitory signal that would otherwise lead to T-cell anergy or apoptosis, thereby restoring and enhancing the ability of cytotoxic T-cells to recognize and eliminate cancer cells.[3][7]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Avelumab's native IgG1 Fc region can be recognized by Fcγ receptors (specifically CD16) on innate immune effector cells, most notably Natural Killer (NK) cells.[8] This engagement bridges the NK cell to the PD-L1-expressing tumor cell, activating the NK cell to release cytotoxic granules (perforin and granzymes) and induce tumor cell lysis.[5][8] This ADCC mechanism represents an additional, direct method of tumor cell killing.[9][10]

Preclinical In Vitro Studies

A broad range of in vitro experiments have demonstrated Avelumab's dual activity.

ADCC Activity and PD-L1 Expression

Preclinical studies have consistently shown that Avelumab can induce ADCC against various human tumor cell lines.[8][9] A key finding is that the sensitivity of tumor cells to Avelumab-mediated ADCC often correlates with the surface density of PD-L1.[2][11] Furthermore, treatment of tumor cells with interferon-gamma (IFN-γ), a cytokine often present in the tumor microenvironment, upregulates PD-L1 expression and can enhance Avelumab-mediated ADCC.[5][9]

| Finding | Experimental System | Key Result | Reference |

| ADCC Induction | Human tumor cells + PBMCs or NK cells | Avelumab lyses a range of human tumor cells. | [9] |

| PD-L1 Correlation | Human tumor cells with varying PD-L1 | Increased PD-L1 expression trends with increased sensitivity to ADCC. | [2] |

| IFN-γ Stimulation | Chordoma cells + IFN-γ | IFN-γ treatment increases PD-L1 expression and sensitivity to Avelumab-mediated ADCC. | [5] |

| Effector Cells | Purified NK cells vs. PBMCs | Purified NK cells are potent effectors of Avelumab-mediated ADCC. | [9] |

Effect on Immune Cells

A theoretical concern for an ADCC-competent anti-PD-L1 antibody is the potential for lysis of activated, PD-L1-expressing immune cells.[8] However, in vitro studies demonstrated that Avelumab does not mediate significant lysis of peripheral blood mononuclear cells (PBMCs), likely due to a lower density of PD-L1 on these cells compared to tumor cells.[2][7][12] While one study showed Avelumab could induce ADCC against monocyte-derived dendritic cells, preclinical and clinical analyses of peripheral immune cells have shown minimal changes in immune cell subsets following treatment.[1][13]

Enhancement of Adaptive Immunity

Beyond direct killing, Avelumab was shown to enhance antigen-specific T-cell responses in vitro. In co-culture assays, the addition of Avelumab to PBMCs stimulated with viral antigens resulted in increased activation and proliferation of antigen-specific T-cells, confirming its function as a checkpoint inhibitor.[12][14]

Preclinical In Vivo Studies

Syngeneic mouse tumor models have been instrumental in validating the anti-tumor efficacy of Avelumab in a complex biological system.

Monotherapy Anti-Tumor Efficacy

In vivo studies demonstrated that Avelumab administration can significantly inhibit tumor growth and improve survival.[3][5]

| Model | Treatment | Key Result | Reference |

| C57BL/6 Mice with MB49 Bladder Tumors | Avelumab (400 μg, i.p.) | Inhibited tumor development and increased mouse survival. | [5] |

| Syngeneic Mouse Tumor Models | Avelumab | Decreased tumor growth. | [3] |

Mechanistic Insights from In Vivo Models

Interestingly, mechanistic studies in mice revealed that the anti-tumor efficacy of Avelumab was highly dependent on the presence of CD4+ and CD8+ T-cells.[2] In contrast to in vitro findings with human cells, the depletion of NK cells in these murine models had little effect on Avelumab's efficacy, as Avelumab does not mediate ADCC effectively in mice.[2] This highlights the primary role of T-cell-mediated adaptive immunity in the anti-tumor effect observed in these specific preclinical models, while underscoring ADCC as a potentially significant, additional mechanism in humans.

Key Experimental Protocols

The following sections detail the generalized methodologies for the core preclinical assays used to characterize Avelumab.

In Vitro ADCC Assay Protocol

This assay quantifies the ability of Avelumab to induce lysis of target tumor cells by effector immune cells. The chromium-51 (⁵¹Cr) release assay is a standard method.[13]

-

Target Cell Preparation: PD-L1-expressing human tumor cells are cultured and harvested. They are then labeled with a radioactive isotope, such as ⁵¹Cr, which is released upon cell lysis.

-

Effector Cell Isolation: Effector cells, typically human PBMCs or purified NK cells from healthy donors, are isolated from whole blood using density gradient centrifugation.

-

Co-culture: Labeled target cells are plated in a 96-well plate. Effector cells are added at various effector-to-target (E:T) ratios.

-

Treatment: Avelumab or an isotype control antibody is added to the wells at various concentrations.

-

Incubation: The plate is incubated for a set period (e.g., 4-6 hours) to allow for cell-mediated lysis to occur.

-

Quantification: The supernatant from each well is collected, and the amount of released ⁵¹Cr is measured using a gamma counter.

-

Calculation: The percentage of specific lysis is calculated by comparing the ⁵¹Cr release in the presence of Avelumab to spontaneous release (targets + media) and maximum release (targets + detergent).

In Vivo Syngeneic Mouse Model Protocol

This protocol assesses the anti-tumor activity of Avelumab in immunocompetent mice.

-

Cell Implantation: A known number of murine tumor cells (e.g., MB49 bladder cancer cells) are subcutaneously implanted into the flank of syngeneic mice (e.g., C57BL/6).[5]

-

Tumor Growth: Tumors are allowed to grow until they reach a predetermined, palpable volume (e.g., 50-100 mm³).

-

Randomization: Mice are randomized into treatment and control groups (e.g., Avelumab vs. isotype control IgG or PBS).

-

Treatment Administration: Avelumab is administered systemically (e.g., intraperitoneally) according to a defined dosing schedule (e.g., three times, 3 days apart).[5]

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.

-

Endpoint Analysis: The study continues until tumors in the control group reach a predetermined endpoint size or until a defined time point. Key endpoints are tumor growth inhibition and overall survival.

Conclusion

The preclinical data for Avelumab establishes a strong foundation for its clinical use in solid tumors. In vitro studies confirm its dual mechanism of action: the capacity to reinvigorate T-cell responses by blocking the PD-L1 checkpoint and the ability to directly target tumor cells for destruction by engaging innate NK cells through ADCC.[1] In vivo models confirm its potent anti-tumor efficacy, driven primarily by T-cell-mediated immunity in murine systems.[2] This unique combination of engaging both adaptive and innate immunity differentiates Avelumab from other checkpoint inhibitors and provides a compelling rationale for its continued investigation and application in oncology.[8][10]

References

- 1. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Avelumab in patients with previously treated metastatic melanoma: phase 1b results from the JAVELIN Solid Tumor trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. Avelumab demonstrates promise in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Avelumab for metastatic or locally advanced previously treated solid tumours (JAVELIN Solid Tumor): a phase 1a, multicohort, dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A fully human IgG1 anti-PD-L1 MAb in an in vitro assay enhances antigen-specific T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Avelumab mediates antibody‐dependent cellular cytotoxicity against monocyte‐derived dendritic cells through natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

Avelumab's Dual Role in Adaptive and Innate Immunity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avelumab, a fully human immunoglobulin G1 (IgG1) monoclonal antibody, represents a significant advancement in cancer immunotherapy. Its unique mechanism of action engages both the adaptive and innate immune systems to elicit a potent anti-tumor response. This technical guide provides a comprehensive overview of avelumab's core functionalities, supported by quantitative data from pivotal clinical trials, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows. Avelumab's primary role in adaptive immunity stems from its blockade of the programmed death-ligand 1 (PD-L1), which reinvigorates T-cell-mediated tumor cell lysis. Concurrently, its native Fc region enables the engagement of innate immune cells, particularly Natural Killer (NK) cells, to induce antibody-dependent cell-mediated cytotoxicity (ADCC). This dual-pronged approach distinguishes avelumab from other immune checkpoint inhibitors and underscores its therapeutic potential across a range of malignancies.

Introduction

Cancer immunotherapy has revolutionized the treatment landscape for numerous malignancies. A key strategy in this field is the targeting of immune checkpoints, which are inhibitory pathways that regulate the duration and amplitude of immune responses. Tumor cells often exploit these checkpoints to evade immune surveillance. Programmed death-ligand 1 (PD-L1), expressed on the surface of various tumor cells and immune cells, interacts with its receptor, programmed death-1 (PD-1), on activated T cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response.[1][2]

Avelumab is an immune checkpoint inhibitor that specifically targets and binds to PD-L1.[2][3] This binding prevents the interaction of PD-L1 with its receptors, PD-1 and B7.1, on T cells, thereby removing the inhibitory signal and restoring T-cell-mediated anti-tumor activity.[1][3][4] Avelumab is a fully human IgG1 monoclonal antibody with a wild-type Fc region.[1] This structural feature is critical to its second mechanism of action: the induction of antibody-dependent cell-mediated cytotoxicity (ADCC), a potent innate immune response.[2][5] This dual engagement of both adaptive and innate immunity makes avelumab a unique therapeutic agent in the immuno-oncology armamentarium.[1]

Avelumab's Role in Adaptive Immunity

Avelumab's primary mechanism for activating the adaptive immune system is through the blockade of the PD-L1/PD-1 pathway.

PD-L1/PD-1 Pathway Inhibition

The interaction between PD-L1 on tumor cells and PD-1 on activated T cells delivers an inhibitory signal that dampens T-cell receptor (TCR) signaling, leading to reduced cytokine production, decreased T-cell proliferation, and ultimately, T-cell exhaustion. By binding to PD-L1, avelumab physically obstructs this interaction, effectively "releasing the brakes" on the anti-tumor T-cell response.[1][2] This allows for the restoration of cytotoxic T lymphocyte (CTL) activity against tumor cells.

Avelumab's Role in Innate Immunity

Avelumab's engagement of the innate immune system is primarily mediated through Antibody-Dependent Cellular Cytotoxicity (ADCC).

Antibody-Dependent Cellular Cytotoxicity (ADCC)

Avelumab's native IgG1 Fc region can be recognized by Fcγ receptors (FcγR), particularly FcγRIIIa (CD16), which are expressed on the surface of innate immune effector cells such as Natural Killer (NK) cells.[5][6] When avelumab binds to PD-L1 on the surface of a tumor cell, its Fc portion is exposed, allowing NK cells to bind via their CD16 receptors. This cross-linking of CD16 triggers the activation of the NK cell, leading to the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target tumor cell.[2] Preclinical studies have demonstrated that avelumab can mediate ADCC against various human tumor cell lines.[5]

Quantitative Data from Clinical Trials

The efficacy of avelumab has been evaluated in numerous clinical trials across various cancer types. The following tables summarize key quantitative data from the JAVELIN pivotal trials.

Table 1: Efficacy of Avelumab in Metastatic Merkel Cell Carcinoma (JAVELIN Merkel 200)

| Patient Population | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Previously Treated (Part A) | 33.0% | 11.4% | 21.6% | 2.7 months | 12.6 months |

| First-Line (Part B) | 39.7% | 16.4% | 23.3% | 4.1 months | 20.3 months |

| Data sourced from multiple reports of the JAVELIN Merkel 200 trial. |

Table 2: Efficacy of Avelumab as First-Line Maintenance in Advanced Urothelial Carcinoma (JAVELIN Bladder 100)

| Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |

| Avelumab + Best Supportive Care (BSC) | 21.4 months | 3.7 months |

| BSC Alone | 14.3 months | 2.0 months |

| Data sourced from the JAVELIN Bladder 100 trial. |

Detailed Experimental Protocols

In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol describes a common method for assessing the ADCC activity of avelumab in vitro.

Methodology:

-

Target Cell Preparation:

-

Culture a PD-L1-expressing tumor cell line (e.g., H441 lung cancer cells) under standard conditions.

-

Harvest and wash the cells.

-

Label the target cells with a radioisotope such as Chromium-51 (⁵¹Cr) for a defined period. Wash the cells to remove unincorporated label.

-

-

Effector Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

(Optional) Purify Natural Killer (NK) cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

ADCC Assay Setup:

-

In a 96-well plate, combine the labeled target cells and effector cells at various effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1).

-

Add avelumab or an isotype control antibody at various concentrations.

-

Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

-

-

Incubation and Measurement:

-

Incubate the plate for a specified time (e.g., 4 hours) at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the radioactivity in the supernatant using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Flow Cytometry for Immune Cell Phenotyping

This protocol outlines a general workflow for analyzing peripheral blood immune cell populations in patients treated with avelumab.

Methodology:

-

Sample Collection and Processing:

-

Collect whole blood from patients at baseline and at specified time points during avelumab treatment.

-

Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

-

Antibody Staining:

-

Prepare panels of fluorochrome-conjugated monoclonal antibodies to identify various immune cell subsets (e.g., T cells, B cells, NK cells, monocytes, dendritic cells) and their activation or exhaustion markers.

-

Incubate the isolated PBMCs with the antibody panels according to the manufacturer's instructions.

-

-

Data Acquisition:

-

Acquire stained cells on a multi-color flow cytometer.

-

Collect a sufficient number of events for robust statistical analysis.

-

-

Data Analysis:

-

Use a sequential gating strategy to identify specific immune cell populations based on their forward and side scatter properties and the expression of lineage-specific markers.

-

Quantify the percentage and absolute counts of each immune cell subset.

-

Conclusion

Avelumab's distinct dual mechanism of action, which harnesses both adaptive and innate immunity, positions it as a versatile and potent agent in cancer immunotherapy. By blocking the PD-L1/PD-1 inhibitory axis, it unleashes the power of T cells to attack tumors. Simultaneously, its ability to induce ADCC through NK cell engagement provides an additional layer of anti-tumor activity. The clinical data from the JAVELIN program demonstrate its efficacy in various challenging-to-treat cancers. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of avelumab's immunomodulatory effects. As our understanding of the intricate interplay between the immune system and cancer evolves, the unique properties of avelumab will likely continue to inform the development of novel and more effective combination immunotherapy strategies.

References

- 1. Analyses of the peripheral immunome following multiple administrations of avelumab, a human IgG1 anti-PD-L1 monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ascopubs.org [ascopubs.org]

- 3. Avelumab mediates antibody‐dependent cellular cytotoxicity against monocyte‐derived dendritic cells through natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Avelumab for In Vivo Studies in Syngeneic Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of avelumab, an anti-PD-L1 monoclonal antibody, in preclinical in vivo studies utilizing syngeneic mouse models. This document details the mechanism of action, experimental protocols, and expected outcomes to facilitate the design and execution of robust immuno-oncology research.

Introduction to Avelumab

Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). Its primary mechanism of action is the inhibition of the interaction between PD-L1 and its receptors, PD-1 and B7.1.[1] This blockade disrupts a key immune checkpoint pathway exploited by tumor cells to evade immune surveillance, thereby restoring T-cell-mediated antitumor responses.[1][2] Uniquely among some other checkpoint inhibitors, avelumab possesses a native Fc region, which enables it to induce antibody-dependent cell-mediated cytotoxicity (ADCC), providing a dual mechanism for targeting tumor cells.

Mechanism of Action and Signaling Pathway

Avelumab's therapeutic effect is rooted in two distinct, yet complementary, anti-tumor mechanisms:

-

Immune Checkpoint Blockade: By binding to PD-L1 on tumor cells and other cells within the tumor microenvironment, avelumab prevents its interaction with the PD-1 receptor on activated T cells.[1][2] This releases the "brake" on the T-cell, allowing for its activation, proliferation, and subsequent cytotoxic activity against tumor cells. The blockade of the PD-L1/B7.1 interaction further contributes to the restoration of T-cell function.[1]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Avelumab's native IgG1 Fc region can be recognized by Fc receptors (like CD16) on immune effector cells, primarily Natural Killer (NK) cells. This engagement leads to the activation of NK cells and the subsequent lysis of PD-L1-expressing tumor cells.

These mechanisms are depicted in the signaling pathway diagram below.

Application in Syngeneic Mouse Models

Syngeneic mouse models, which involve the transplantation of murine tumor cell lines into immunocompetent mice of the same genetic background, are indispensable tools for evaluating immunotherapies like avelumab. These models provide a fully functional immune system, allowing for the comprehensive study of the complex interactions between the therapeutic agent, the tumor, and the host immune response.

Commonly Used Syngeneic Models

The choice of syngeneic model is critical and depends on the research question, tumor type of interest, and the desired immunological characteristics of the tumor microenvironment. Below is a summary of commonly used models in the context of avelumab and other checkpoint inhibitors.

| Model | Cell Line | Mouse Strain | Tumor Type | Key Characteristics |

| MC38 | Murine Colon Adenocarcinoma | C57BL/6 | Colon Cancer | Highly immunogenic, responsive to checkpoint blockade. |

| CT26 | Murine Colon Carcinoma | BALB/c | Colon Cancer | Immunogenic, sensitive to checkpoint inhibitors, characterized by CD8+ T-cell infiltration.[3] |

| 4T1 | Murine Mammary Carcinoma | BALB/c | Breast Cancer | Poorly immunogenic, highly metastatic, and generally resistant to checkpoint blockade.[4][5] |

| Renca | Murine Renal Adenocarcinoma | BALB/c | Renal Cancer | Aggressive tumor growth, enriched tumor microvascular environment, and low immune infiltration.[6] |

| B16-F10 | Murine Melanoma | C57BL/6 | Melanoma | Poorly immunogenic, often used to study mechanisms of resistance to immunotherapy. |

Experimental Workflow

A typical in vivo study using avelumab in a syngeneic mouse model follows a standardized workflow. The key steps are outlined in the diagram below.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are representative protocols for key experiments.

MC38 Syngeneic Model Protocol

-

Cell Line: MC38 murine colon adenocarcinoma cells.

-

Mouse Strain: Female C57BL/6 mice, 6-8 weeks old.

-

Tumor Implantation: Subcutaneously inject 5 x 105 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.

-

Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Treatment: When tumors reach an average volume of 50-100 mm3, randomize mice into treatment groups. Administer avelumab or an isotype control antibody intraperitoneally at a dose of 200-400 µg per mouse, typically on a schedule of every 3-4 days for a total of 3-4 doses.

-

Endpoint Analysis:

-

Tumor Growth Inhibition: Continue monitoring tumor volume until tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm3).

-

Immune Profiling: At a specified time point post-treatment, euthanize a cohort of mice, excise tumors, and prepare single-cell suspensions for flow cytometric analysis of tumor-infiltrating lymphocytes (e.g., CD4+, CD8+, NK cells, regulatory T cells).

-

Cytokine Analysis: Collect blood via cardiac puncture at the time of euthanasia to prepare serum for cytokine analysis (e.g., IFN-γ, TNF-α) using ELISA or multiplex assays.

-

CT26 Syngeneic Model Protocol

-

Cell Line: CT26 murine colon carcinoma cells.

-

Mouse Strain: Female BALB/c mice, 6-8 weeks old.

-

Tumor Implantation: Subcutaneously inject 5 x 105 CT26 cells in 100 µL of sterile PBS into the right flank.

-

Tumor Monitoring: As described for the MC38 model.

-

Treatment: Initiate treatment when tumors reach an average volume of 50-100 mm3. Administer avelumab or an isotype control antibody intraperitoneally at a dose of 200 µg per mouse twice a week for two weeks.[4]

-

Endpoint Analysis: As described for the MC38 model.

Quantitative Data and Expected Outcomes

The efficacy of avelumab in syngeneic models can be quantified through various metrics. Below is a summary of expected outcomes based on published studies.

Tumor Growth Inhibition

| Model | Avelumab Treatment | Control Treatment | Tumor Growth Inhibition (%) | Reference |

| MC38 | Significant delay in tumor growth | Progressive tumor growth | ~73% reduction in mean tumor volume at day 21 | [7] |

| CT26 | Delayed tumor growth and increased survival | Progressive tumor growth | Data suggests responsiveness to α-mPD-L1 | [4] |

| 4T1 | No significant difference in tumor growth | Progressive tumor growth | Generally non-responsive | [4] |

Immune Cell Infiltration

| Model | Immune Cell Population | Effect of Avelumab | Reference |

| MC38 | CD8+ T cells | Increased frequency of tumor antigen-specific CD8+ splenocytes. | [7] |

| CT26 | CD8+ T cells | Baseline tumors have a higher frequency of PD-1+ CD8+ T cells compared to less responsive models.[8] | [8] |

| Renca | T cells | Generally low T-cell infiltration at baseline. | [1] |

| 4T1 | T cells | Lower fraction of T cells compared to more responsive models. | [9] |

Cytokine Profiles

| Cytokine | Expected Change with Avelumab Treatment | Significance | Reference |

| IFN-γ | Increased levels | Indicates T-cell activation and anti-tumor immunity. | [7] |

| TNF-α | Increased levels | Pro-inflammatory cytokine involved in anti-tumor responses. | [7] |

| IL-2 | Increased levels | Promotes T-cell proliferation and activation. | [10] |

| IL-6, IL-8 | Potentially decreased levels in responders | High levels may be associated with inflammation and poor prognosis. | [10] |

Conclusion

Avelumab demonstrates significant anti-tumor activity in immunologically "hot" syngeneic mouse models, such as MC38 and CT26, which is primarily driven by the restoration of T-cell function and potentially enhanced by ADCC. Its efficacy is associated with increased infiltration of CD8+ T cells and the production of pro-inflammatory cytokines like IFN-γ and TNF-α. In contrast, models with a more immunosuppressive microenvironment, such as 4T1, tend to be resistant to avelumab monotherapy. This technical guide provides a framework for researchers to design and interpret in vivo studies with avelumab, contributing to the continued development of effective cancer immunotherapies. Careful model selection and detailed protocol adherence are paramount for generating reliable and translatable preclinical data.

References

- 1. Tumor-immune profiling of murine syngeneic tumor models as a framework to guide mechanistic studies and predict therapy response in distinct tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ichor.bio [ichor.bio]

- 3. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]

- 4. Longitudinal immune characterization of syngeneic tumor models to enable model selection for immune oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]

- 6. Renca Syngeneic Model of Renal Cancer I Kidney Tumor I CRO [explicyte.com]

- 7. researchgate.net [researchgate.net]

- 8. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of immune cell populations in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prognostic role of circulating cytokines and inflammation indexes for avelumab maintenance in metastatic urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Avelumab in In Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). It is an immune checkpoint inhibitor with a dual mechanism of action: it blocks the interaction of PD-L1 with its receptors, PD-1 and B7.1, and it can induce antibody-dependent cell-mediated cytotoxicity (ADCC) due to its native Fc region.[1][2][3] These application notes provide detailed protocols for utilizing Avelumab in in vitro cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

Avelumab's primary mode of action involves the inhibition of the PD-1/PD-L1 pathway. PD-L1, often overexpressed on tumor cells, binds to PD-1 receptors on activated T cells, leading to the suppression of the T-cell-mediated antitumor immune response.[3][4] By blocking this interaction, Avelumab reinvigorates T-cell activity against tumor cells.[1][2]

Uniquely among some other checkpoint inhibitors, Avelumab's wild-type IgG1 Fc region allows it to engage with Fc-γ receptors on natural killer (NK) cells, triggering ADCC and leading to the direct lysis of tumor cells.[2][3][5]

Experimental Protocols

Cell Line Selection and Culture

A variety of human cancer cell lines can be utilized to study the effects of Avelumab in vitro. The choice of cell line should be guided by the expression level of PD-L1, which can significantly influence the outcome of ADCC assays.[5]

Recommended Cell Lines:

-

Triple-Negative Breast Cancer (TNBC): MDA-MB-231 (high PD-L1), MDA-MB-468 (low PD-L1), BT-549 (low PD-L1)[6][7]

-

Non-Small Cell Lung Cancer (NSCLC): NCI-H1975, H441, H460[8][9]

-

Bladder Cancer: RT-112, 5637, T-24[9]

-

Chordoma: UM-Chor1[10]

Culture Conditions: Cell lines should be cultured in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

Effector Cell Preparation

Peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells from healthy donors are typically used as effector cells.[6][8]

PBMC Isolation:

-

Dilute whole blood with an equal volume of PBS.

-

Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully collect the buffy coat layer containing PBMCs.

-

Wash the collected cells twice with PBS.

NK Cell Isolation: For more specific ADCC assays, NK cells can be purified from PBMCs using commercially available NK cell isolation kits (e.g., Miltenyi Biotec) following the manufacturer's instructions.[6][8]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay measures the ability of Avelumab to induce the lysis of target cancer cells by effector cells.

Protocol:

-

Target Cell Preparation: Harvest and label target cancer cells with a viability dye such as Calcein-AM (10 µM for 30 minutes at 37°C) or by radioactive labeling with 111In.[6][11]

-

Plating: Seed 5,000 labeled target cells per well in a 96-well plate.[6]

-

Antibody Addition: Add Avelumab at various concentrations (a typical starting concentration is 1-2 µg/mL).[6][10][11] Include a human IgG1 isotype control for comparison.[6]

-

Effector Cell Addition: Add effector cells (PBMCs or purified NK cells) at different effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 25:1).[6][8]

-

Lysis Measurement:

-

For Calcein-AM labeled cells, measure the fluorescence of the supernatant.

-

For 111In labeled cells, harvest the supernatant and measure radioactivity using a gamma counter.[11]

-

-

Controls:

-